Ammonium iodate

Description

The exact mass of the compound Iodic acid (HIO3), ammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13446-09-8 |

|---|---|

Molecular Formula |

H4INO3 |

Molecular Weight |

192.941 g/mol |

IUPAC Name |

azane;iodic acid |

InChI |

InChI=1S/HIO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

InChI Key |

ZRDJERPXCFOFCP-UHFFFAOYSA-N |

SMILES |

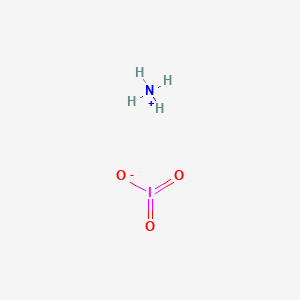

[NH4+].[O-]I(=O)=O |

Canonical SMILES |

N.OI(=O)=O |

Other CAS No. |

13446-09-8 |

Pictograms |

Oxidizer; Irritant |

Synonyms |

Ammonium iodine oxide-18O3; Iodic-18O3 Acid Ammonium Salt |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Anvil: A Technical Guide to the Crystal Structure of Ammonium Iodate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the crystal structure of ammonium iodate (NH₄IO₃), a compound of interest for its pyroelectric and potential ferroelastic properties. This guide delves into the precise atomic arrangement, crystallographic parameters, and the experimental methodologies employed for its characterization, offering a foundational resource for researchers in materials science and drug development.

Crystallographic Data Summary

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in a non-centrosymmetric space group, which is consistent with its observed pyroelectric behavior. A summary of the key crystallographic data is presented in Table 1 for ease of reference and comparison.

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pc2₁n | [1] |

| Unit Cell Dimensions | ||

| a | 6.4115(5) Å | [1] |

| b | 9.1706(5) Å | [1] |

| c | 6.3740(5) Å | [1] |

| Volume (V) | 374.5 ų | |

| Formulas per Unit Cell (Z) | 4 | [1] |

| Temperature | 297 K | [1] |

| Final R-factor | 0.054 | [1] |

| Number of Independent Reflections | 1458 | [1] |

Table 1: Crystallographic Data for this compound. [1]

Molecular and Crystal Structure

This compound possesses a perovskite-type structure.[2] The fundamental building blocks of the crystal are the ammonium (NH₄⁺) cations and the iodate (IO₃⁻) anions. The iodate ion has a pyramidal shape.[2] These ions are organized in a way that gives rise to the material's notable electrical properties.

The structure consists of discrete pyramidal IO₃⁻ ions. These ions and the NH₄⁺ ions form chains that are aligned parallel to the polar axis.[1] The iodine atom is in a highly distorted octahedral environment. There are three shorter I-O distances, ranging from 1.765 to 1.836 Å, and three longer ones.[1] The arrangement of these ions and the resulting dipole moments are the origin of the observed pyroelectricity.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Synthesis and Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution.[1] A typical procedure is as follows:

-

Preparation of a Saturated Solution: A saturated solution of this compound is prepared by dissolving the compound in deionized water at a slightly elevated temperature to increase solubility.

-

Slow Evaporation: The saturated solution is filtered to remove any impurities and then allowed to stand undisturbed at a constant temperature. Slow evaporation of the solvent leads to supersaturation and subsequent nucleation and growth of single crystals over a period of several days to weeks.

-

Crystal Harvesting: Once the crystals have reached a suitable size (typically a few millimeters in each dimension), they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction. The general workflow for this analysis is outlined below:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector. For the structure determination of this compound, the integrated intensities of 4591 reflections were measured.[1]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the heavier atoms (in this case, iodine) are often determined using Patterson methods. The positions of the lighter atoms (oxygen and nitrogen) are then located using Fourier series.[1]

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. For this compound, the refinement was based on 1458 symmetry-independent reflections and resulted in a final agreement factor (R) of 0.054.[1] The model included anisotropic thermal vibrations for iodine and oxygen, and isotropic vibrations for nitrogen, with a spherical distribution of hydrogen atoms around the nitrogen.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Ammonium Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium iodate (NH₄IO₃) is an inorganic salt that, due to its composition of a reducing ammonium cation and an oxidizing iodate anion, undergoes a self-sustaining exothermic decomposition upon heating. This guide provides a comprehensive overview of the thermal decomposition of this compound, including its products, proposed mechanisms, and relevant experimental protocols. Due to a scarcity of detailed quantitative data in publicly available literature for this compound, this guide also draws upon comparative data from analogous ammonium halates to provide a more complete understanding.

Introduction

This compound is a white crystalline solid that holds significance in the study of energetic materials and redox reactions.[1] Its thermal instability is a key characteristic, with decomposition initiating at approximately 150°C.[1][2] The decomposition is an internal redox process, where the ammonium ion is oxidized and the iodate ion is reduced.[1] This document aims to consolidate the existing knowledge on the thermal decomposition products of this compound and to provide a framework for its experimental investigation.

Decomposition Products and Stoichiometry

The thermal decomposition of this compound is a vigorous reaction that produces a mixture of gaseous and solid products. The primary decomposition products are nitrogen gas (N₂), oxygen gas (O₂), iodine (I₂), and water (H₂O).[1][3]

The overall balanced chemical equation for the decomposition is:

2NH₄IO₃(s) → N₂(g) + O₂(g) + I₂(g, s) + 4H₂O(g)

A simplified stoichiometric representation is also found in the literature[3]:

NH₄IO₃(s) → ½N₂(g) + ½O₂(g) + ½I₂(g, s) + 2H₂O(g)

At the decomposition temperature, iodine is primarily in the gaseous state, appearing as a violet vapor, but will sublime into solid iodine upon cooling.

Proposed Thermal Decomposition Mechanism

Step 1: Proton Transfer (Initiation)

The initial step is believed to be a proton transfer from the ammonium cation (NH₄⁺) to the iodate anion (IO₃⁻) to form ammonia (NH₃) and iodic acid (HIO₃). This is a common initiation step in the decomposition of many ammonium salts of strong oxidizing acids.

NH₄IO₃(s) ⇌ NH₃(g) + HIO₃(s)

Step 2: Decomposition of Iodic Acid

Iodic acid is unstable at elevated temperatures and decomposes. The decomposition of iodic acid is complex and can produce a variety of iodine oxides, water, and eventually iodine and oxygen. A possible decomposition pathway is:

2HIO₃(s) → I₂O₅(s) + H₂O(g)

I₂O₅(s) → I₂(g) + ⁵/₂O₂(g)

Step 3: Redox Reactions

The ammonia produced in the initial step can then be oxidized by the highly oxidizing intermediates from the decomposition of iodic acid (such as I₂O₅ or other iodine oxides) or by the iodate itself. This redox reaction leads to the formation of nitrogen gas and water.

8NH₃(g) + 3I₂O₅(s) → 4N₂(g) + 12H₂O(g) + 3I₂(g)

The overall reaction is a complex interplay of these and potentially other intermediate reactions. The exact nature and role of intermediates like iodine oxides would require further investigation using techniques such as in-situ spectroscopy.

A simplified logical flow of the proposed decomposition pathway is presented below:

Quantitative Data

Detailed quantitative data from techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) for this compound is not extensively reported in the reviewed literature. Such analyses would be crucial for determining the precise temperature ranges for the evolution of each gaseous product and for calculating the kinetics of the decomposition.

For context, a summary of thermal decomposition data for this compound and related ammonium halates is presented in Table 1.

| Compound | Decomposition Onset (°C) | Key Products | Notes |

| This compound (NH₄IO₃) | ~150[1][2] | N₂, O₂, I₂, H₂O[1][3] | Self-sustaining decomposition. |

| Ammonium Bromate (NH₄BrO₃) | ~80 (explodes) | Br₂, N₂, O₂, H₂O | Highly unstable. |

| Ammonium Chlorate (NH₄ClO₃) | ~100 (explodes) | Cl₂, N₂, O₂, H₂O | Highly unstable. |

| Ammonium Perchlorate (NH₄ClO₄) | ~200 (low temp), ~300 (high temp) | N₂O, HCl, H₂O, Cl₂, O₂, NOₓ | Complex multi-stage decomposition.[4][5] |

Table 1: Thermal Decomposition Data for Ammonium Halates

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following outlines a general experimental protocol.

Synthesis of this compound

This compound can be synthesized by the neutralization of iodic acid with an aqueous solution of ammonia.[3]

Materials:

-

Iodic acid (HIO₃)

-

Ammonia solution (NH₄OH)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve a known quantity of iodic acid in deionized water with gentle stirring.

-

Slowly add ammonia solution to the iodic acid solution while continuously monitoring the pH.

-

Continue adding ammonia until the solution is neutralized (pH ~7).

-

Cool the solution in an ice bath to precipitate the this compound.

-

Collect the white crystalline product by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product in a desiccator over a suitable drying agent.

Purity of the synthesized this compound can be confirmed using techniques such as X-ray diffraction (XRD) for phase identification and elemental analysis.[3]

Thermal Analysis: TGA-DSC-MS

A simultaneous Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), and Mass Spectrometer (MS) system provides the most comprehensive data on the thermal decomposition.

Instrumentation:

-

Simultaneous TGA/DSC instrument

-

Mass spectrometer coupled to the TGA outlet via a heated capillary

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Sample pans (e.g., alumina or platinum)

Experimental Parameters (Suggested):

-

Sample Mass: 1-3 mg (small sample size is crucial for safety with energetic materials).

-

Heating Rate: 5, 10, and 20 °C/min (multiple heating rates allow for kinetic analysis).

-

Temperature Range: Ambient to 400°C.

-

Atmosphere: Inert gas (e.g., Argon) at a flow rate of 20-50 mL/min.

-

MS Scan Range: m/z = 1-200 amu.

Procedure:

-

Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's protocol.

-

Tare the sample pan.

-

Accurately weigh 1-3 mg of the dried this compound sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the system with the inert gas for a sufficient time to ensure an inert atmosphere.

-

Start the heating program and data acquisition for TGA, DSC, and MS.

-

Monitor the mass loss (TGA), heat flow (DSC), and the evolution of gaseous products (MS) as a function of temperature.

An experimental workflow for the synthesis and analysis of this compound is depicted below:

Safety Precautions

This compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials.[1] All work with this compound, especially thermal analysis, should be conducted in a well-ventilated fume hood and with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Due to its energetic nature, only small quantities should be used for analysis.

Conclusion

The thermal decomposition of this compound is a complex process that results in the formation of nitrogen, oxygen, iodine, and water. While the overall stoichiometry is known, the detailed reaction mechanism and quantitative thermal analysis data are not well-documented in the available literature. The proposed mechanism, involving an initial proton transfer followed by decomposition and redox reactions, provides a logical framework for understanding this process. Further research utilizing modern analytical techniques such as TGA-DSC-MS is necessary to fully elucidate the decomposition pathway, identify intermediates, and determine the reaction kinetics. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 13446-09-8 [chemicalbook.com]

- 3. This compound | 13446-09-8 | Benchchem [benchchem.com]

- 4. Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Solubility of Ammonium Iodate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ammonium iodate's solubility in organic solvents. Due to a notable scarcity of quantitative data in publicly available literature, this document focuses on the qualitative solubility characteristics, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining the solubility of sparingly soluble salts like this compound.

Introduction to this compound

This compound (NH₄IO₃) is an inorganic salt composed of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻). It is a white crystalline solid known for its properties as a strong oxidizing agent.[1] This characteristic is a result of the presence of the oxidizing iodate ion and the reducing ammonium ion within the same salt structure.[2] The compound decomposes at approximately 150 °C.[2]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale preparations include:

-

Neutralization of Iodic Acid with Ammonia: This is a straightforward method involving the neutralization of an aqueous solution of iodic acid (HIO₃) with ammonia (NH₃) or ammonium hydroxide (NH₄OH).[2] The reaction proceeds as follows: HIO₃ + NH₃ → NH₄IO₃

-

Precipitation Reaction: Due to its low solubility in water, this compound can be precipitated from a solution containing iodate ions by the addition of an ammonium salt.[2] For instance, potassium iodate (KIO₃) can be reacted with ammonium sulfate ((NH₄)₂SO₄): 2KIO₃ + (NH₄)₂SO₄ → 2NH₄IO₃ + K₂SO₄

It is crucial to note that the synthesis of this compound by dissolving iodine in an ammonium hydroxide solution is not a viable method as it leads to the formation of the highly explosive nitrogen triiodide (NI₃).[2]

Solubility of this compound in Organic Solvents

A thorough review of scientific literature reveals a significant lack of quantitative data on the solubility of this compound in organic solvents. The prevailing consensus is that this compound is generally insoluble in most organic solvents.[1]

One source mentions that this compound is "soluble in ethanol," but does not provide any quantitative solubility values.[3][4] This suggests that while it may have some limited solubility in polar protic solvents like ethanol, it is not readily soluble in a wide range of organic liquids.

The poor solubility of this compound in most organic solvents can be attributed to its ionic nature. As a salt, it is composed of ions that are strongly attracted to each other in the crystal lattice. For dissolution to occur, the solvent molecules must overcome this lattice energy by forming strong interactions with the individual ammonium and iodate ions.

Polar protic solvents, such as ethanol and methanol, have some capacity to solvate ions through hydrogen bonding and dipole-dipole interactions. This might explain the reported qualitative solubility in ethanol. However, non-polar or weakly polar aprotic solvents, such as hydrocarbons, ethers, and chlorinated solvents, are generally poor at solvating ions, leading to the observed insolubility.

Quantitative Solubility Data

As of the latest literature review, there is no comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of organic solvents. The table below is intentionally left sparse to reflect this lack of data and to highlight an area for future research.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Ethanol | Not Specified | Soluble (Qualitative) | [3][4] |

| Other Organic Solvents | - | Generally Insoluble | [1] |

Researchers requiring quantitative solubility data for this compound in specific organic solvents for applications such as reaction chemistry, formulation development, or crystallization studies will likely need to perform experimental determinations.

Experimental Protocols for Solubility Determination

For a sparingly soluble compound like this compound in organic solvents, several experimental methods can be employed to determine its solubility. The choice of method depends on factors such as the required accuracy, the concentration range of interest, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, evaporating a known volume of the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to the organic solvent of interest in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This may take several hours or even days.

-

The presence of undissolved solid is essential to confirm that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This can be achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

-

Evaporation and Weighing:

-

A known volume or weight of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

The solvent is carefully evaporated at a temperature that does not cause decomposition of the this compound (below 150 °C). This can be done in a fume hood on a hot plate or in a vacuum oven.

-

After the solvent is completely removed, the container with the dry this compound residue is cooled to room temperature in a desiccator and weighed.

-

The process of heating, cooling, and weighing should be repeated until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the container minus the initial weight of the empty container.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Spectroscopic Method (UV-Vis)

If this compound or a derivative exhibits absorbance in the UV-Vis spectrum, a spectroscopic method can be a sensitive technique for determining its concentration in a saturated solution.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the organic solvent of interest.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

A calibration curve is constructed by plotting absorbance versus concentration. This plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

A saturated solution of this compound is prepared as described in the gravimetric method (Section 4.1.1).

-

The saturated solution is carefully separated from the undissolved solid (Section 4.1.2).

-

The saturated solution may need to be diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the (diluted) saturated solution is measured at λ_max.

-

-

Calculation of Solubility:

-

The concentration of this compound in the (diluted) saturated solution is determined from the calibration curve using the measured absorbance.

-

If the solution was diluted, the calculated concentration is multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Conclusion

The solubility of this compound in organic solvents is a topic with limited available quantitative data. The existing literature suggests a general insolubility, which is consistent with the ionic nature of the compound. For researchers and professionals in drug development and other scientific fields who require precise solubility values, experimental determination is necessary. The gravimetric and spectroscopic methods outlined in this guide provide robust and reliable approaches for generating this critical data. Further research into the solubility of this compound in a wider range of organic solvents would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Iodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodate (NH₄IO₃) is an inorganic salt composed of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻).[1][2] It is a compound of significant interest due to the unique combination of a reducing cation and an oxidizing anion within the same molecule.[1][2][3] This inherent redox system dictates its chemical behavior, making it a strong oxidizing agent with notable thermal instability.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions.

Physical Properties of this compound

This compound is a white, odorless crystalline powder or colorless rhombic crystal.[1][4][5] It is sparingly soluble in cold water, with its solubility increasing significantly with temperature.[1][2] This property is often leveraged in its purification by recrystallization. The compound is sensitive to moisture and should be stored in a dry environment.[1][4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value |

| Molecular Formula | NH₄IO₃ |

| Molar Mass | 192.94 g/mol [1][2][5] |

| Appearance | White crystalline powder[1][2][4] |

| Density | 3.309 g/cm³ at 20-25°C[1][2][4][5] |

| Melting Point | Decomposes at 150°C[1][2][4][5] |

| Solubility in Water | 2.6 g/100 g at 15°C[5] |

| 20.6 g/L at 20°C[1][4] | |

| 29.883 g/L at 25°C[2] | |

| 14.5 g/100 g at 100°C[5] | |

| Crystal Structure | Orthorhombic[3] |

Chemical Properties and Reactivity

The most prominent chemical feature of this compound is its strong oxidizing nature.[1][2] This property makes it a fire and explosion risk when in contact with combustible or organic materials, reducing agents, and powdered metals.[1][4]

Thermal Decomposition

Due to the presence of the reducing ammonium ion and the oxidizing iodate ion, this compound is thermally unstable and decomposes exothermically at approximately 150°C.[1][2][3] The decomposition reaction is an internal redox process, yielding nitrogen gas, iodine vapor, oxygen, and water.[1][3]

Decomposition Reaction: 2NH₄IO₃(s) → N₂(g) + I₂(g) + 3O₂(g) + 4H₂O(g)[1]

This decomposition can be catalyzed by substances like potassium dichromate or copper(II) chloride, allowing it to proceed even at room temperature.[1][2]

Caption: Thermal decomposition of solid this compound.

Incompatibilities

This compound is incompatible with a range of substances, including organic materials, strong reducing agents, acids, powdered metals, alcohols, and phosphorus.[6] It should be stored away from these materials to prevent hazardous reactions.

Experimental Protocols

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are the neutralization of iodic acid and the precipitation (metathesis) reaction.

1. Neutralization Method

This method involves the direct reaction of iodic acid with an ammonia solution.

-

Reaction: HIO₃ + NH₃ → NH₄IO₃

Caption: Neutralization synthesis of this compound.

-

Protocol:

-

Dissolve a known quantity of analytical grade iodic acid in deionized water with gentle heating.

-

Cool the solution to room temperature.

-

Slowly add a stoichiometric amount of a concentrated ammonia solution (e.g., 25% NH₃ in water) to the iodic acid solution while stirring continuously.

-

A white precipitate of this compound will form due to its low solubility.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the product in a desiccator at room temperature.

-

2. Precipitation (Metathesis) Method

This method utilizes the low solubility of this compound to precipitate it from a solution containing ammonium and iodate ions.

-

Reaction: IO₃⁻(aq) + NH₄⁺(aq) → NH₄IO₃(s)

-

Protocol:

-

Prepare a solution of a soluble iodate salt, such as potassium iodate (KIO₃), in warm deionized water.

-

Prepare a separate concentrated solution of an ammonium salt, like ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄).

-

Slowly add the ammonium salt solution to the iodate solution with constant stirring.

-

A white precipitate of this compound will form.

-

Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product in a desiccator.

-

Important Safety Note: this compound should not be prepared by dissolving iodine in ammonium hydroxide solution. This reaction produces the highly explosive compound nitrogen triiodide (NI₃).[1]

Purification by Recrystallization

The purity of the synthesized this compound can be enhanced by recrystallization, which takes advantage of its temperature-dependent solubility.

-

Protocol:

-

Dissolve the crude this compound in a minimum amount of deionized water heated to 100°C. A common ratio is 8 mL of water per gram of this compound.[4]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce maximum crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals thoroughly in a desiccator.

-

Caption: Workflow for the purification of this compound.

Conclusion

This compound is a fascinating inorganic compound with distinct physical and chemical properties governed by its internal redox nature. Its utility as a strong oxidizing agent is counterbalanced by its thermal instability and reactivity with a variety of substances. The synthesis and purification protocols provided herein offer a clear guide for obtaining this compound in a laboratory setting. A thorough understanding of its properties and adherence to safety precautions are paramount when handling and utilizing this compound in research and development.

References

- 1. This compound | 13446-09-8 | Benchchem [benchchem.com]

- 2. This compound (13446-09-8) for sale [vulcanchem.com]

- 3. This compound | 13446-09-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CN104003420B - A kind of preparation method of ammonium iodide - Google Patents [patents.google.com]

- 6. Preparation Of Ammonium Iodide - Nanjing Chemical Material Corp. [njchm.com]

Ammonium iodate molecular geometry and bonding

An In-depth Technical Guide to the Molecular Geometry and Bonding of Ammonium Iodate

Abstract

This compound (NH₄IO₃) is an inorganic salt composed of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻).[1][2] As a compound containing a reducing cation and an oxidizing anion, its properties, particularly its thermal decomposition, are of significant interest.[3] This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization and visualizes key chemical processes. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound.

Molecular Structure and Geometry

This compound is a white crystalline solid that typically crystallizes in an orthorhombic system with the space group Pc21n.[1][4][5] The crystal structure is composed of ammonium (NH₄⁺) cations and iodate (IO₃⁻) anions held together by electrostatic interactions.

Ammonium Cation (NH₄⁺)

The ammonium cation possesses a tetrahedral geometry, consistent with VSEPR theory for a central nitrogen atom bonded to four hydrogen atoms with no lone pairs. The N-H bonds are covalent, and the positive charge is delocalized over the entire ion.

Iodate Anion (IO₃⁻)

The iodate anion is the primary determinant of the compound's geometry-dependent properties. The central iodine atom is bonded to three oxygen atoms and possesses one lone pair of electrons.[6] This arrangement results in a tetrahedral electron geometry and a trigonal pyramidal molecular geometry for the IO₃⁻ ion.[6][7] The presence of the lone pair makes the ion asymmetric, resulting in a net dipole moment, which contributes to the compound's polar and pyroelectric nature.[1][6]

Chemical Bonding

The bonding in this compound is a combination of intramolecular covalent bonds, primary ionic interactions, and significant intermolecular forces.

-

Ionic Bonding : The principal interaction in the crystal lattice is the electrostatic attraction between the positively charged ammonium cation (NH₄⁺) and the negatively charged iodate anion (IO₃⁻).

-

Covalent Bonding : Within the individual ions, the atoms are linked by covalent bonds. In the NH₄⁺ ion, these are single N-H bonds. In the IO₃⁻ ion, the I-O bonds have a significant covalent character.

-

Hydrogen and Halogen Bonding : Advanced spectroscopic and diffraction studies have revealed the critical role of secondary bonding interactions.

-

Hydrogen Bonding : Hydrogen bonds exist between the hydrogen atoms of the ammonium cation and the oxygen atoms of the iodate anion (N-H···O). Neutron powder diffraction studies on deuterated this compound (ND₄IO₃) have shown how these hydrogen bonds change with temperature, influencing the crystal structure.[8]

-

Halogen Bonding : In this compound clusters, halogen bonding (I···O interactions) between the iodine atom of one iodate ion and an oxygen atom of a neighboring ion can be a significant stabilizing force.[8] Some research suggests that in certain cluster configurations, halogen bonding may even outcompete hydrogen bonding in terms of stabilization.[2]

-

Physicochemical and Crystallographic Data

Quantitative data for this compound has been established through various analytical techniques.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | NH₄IO₃ | [3][9] |

| Molar Mass | 192.94 g/mol | [1][3][5][9] |

| Appearance | White crystalline powder / Colorless rhombic crystals | [2][3][5] |

| Density | 3.309 g/cm³ | [3][5] |

| Decomposition Temp. | 150 °C | [3][4][5][10] |

| Solubility in Water | 2.6 g/100 g (15 °C) 29.883 g/L (25 °C) 14.5 g/100 g (100 °C) | [3][5] |

Table 2: Crystallographic and Structural Data

| Parameter | Value / Description | References |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pc21n | [1] |

| Iodate (IO₃⁻) Geometry | Trigonal Pyramidal | [6][7] |

| Ammonium (NH₄⁺) Geometry | Tetrahedral | - |

| I-O Bond Lengths | Temperature-dependent | [8] |

| N-D Bond Lengths (in ND₄IO₃) | Temperature-dependent | [8] |

| D-N-D Bond Angles (in ND₄IO₃) | Temperature-dependent | [8] |

Note: Detailed bond lengths and angles are highly dependent on temperature and the specific crystallographic study. Data from neutron powder diffraction studies on ND₄IO₃ show variations in these parameters, particularly around a low-temperature phase transition at 103 K.[8]

Experimental Protocols

Synthesis of this compound via Neutralization

This method is one of the most common and straightforward for producing high-purity this compound.[1][2][3]

Methodology:

-

Preparation of Reactants: Prepare an aqueous solution of analytical-grade iodic acid (HIO₃). Separately, prepare a solution of ammonium hydroxide (NH₄OH).

-

Neutralization: Slowly add the ammonium hydroxide solution to the stirred iodic acid solution. The reaction is a simple acid-base neutralization: HIO₃ + NH₄OH → NH₄IO₃ + H₂O.

-

Precipitation: Continue the addition of ammonium hydroxide until the precipitation of this compound is complete. This compound has moderate solubility, which decreases in colder water.[3]

-

Isolation: Filter the resulting white precipitate from the solution using a Buchner funnel.

-

Purification: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified crystals under controlled conditions, such as in a desiccator or a low-temperature oven, to avoid thermal decomposition.

Caution: An alternative synthesis by reacting iodine directly with ammonium hydroxide must be strictly avoided, as it produces the highly sensitive and explosive compound nitrogen triiodide (NI₃).[1][3]

Characterization by X-ray Crystallography (XRC)

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a crystalline material like this compound.[11]

Methodology:

-

Crystal Selection: A high-quality single crystal of this compound is selected and mounted on a goniometer head. For powder diffraction (XRD), a finely ground sample is prepared.[1]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic beam of X-rays. The crystal is rotated, and the intensities and angles of the diffracted beams are recorded by a detector.

-

Structure Solution: The resulting diffraction pattern is analyzed to determine the unit cell dimensions and space group. Computational methods, such as direct methods or Patterson functions, are used to generate an initial electron density map and a preliminary model of the atomic positions.

-

Structure Refinement: The atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best fit between the calculated and observed diffraction patterns, yielding a final, detailed crystal structure.

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the presence of functional groups and understanding the vibrational modes of the ions.

Methodology:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. The resulting spectrum is used to identify the characteristic vibrational modes of the NH₄⁺ ion (e.g., N-H bending around 1400 cm⁻¹) and the IO₃⁻ ion (e.g., asymmetric stretching around 780 cm⁻¹).[1]

-

Raman Spectroscopy: This technique complements FTIR and is particularly useful for resolving lattice vibrations and symmetric modes, providing further insight into the crystal's symmetry and structure.[1]

Chemical Reactivity and Decomposition

The most notable chemical property of this compound is its thermal decomposition, which occurs because the compound contains both a reducing agent (NH₄⁺) and a strong oxidizing agent (IO₃⁻).[2][3]

Upon heating to its decomposition temperature of approximately 150 °C, this compound undergoes a self-sustaining decomposition reaction to produce nitrogen gas, oxygen gas, iodine vapor, and water.[3]

Decomposition Reaction: 2 NH₄IO₃(s) → N₂(g) + O₂(g) + I₂(g) + 4 H₂O(g)

This decomposition can be initiated at lower temperatures, even room temperature, in the presence of catalysts such as potassium dichromate (K₂Cr₂O₇) or copper(II) chloride (CuCl₂).[3]

Relevance in Research and Development

While not a primary active pharmaceutical ingredient, this compound and related compounds are relevant to researchers and drug development professionals for several reasons:

-

Oxidizing Agent: It is used as a strong oxidizing agent in various chemical syntheses.[4][12]

-

Antimicrobial Properties: Studies have documented its effectiveness against various bacterial strains, indicating potential for research into new antimicrobial agents.[1]

-

Atmospheric Chemistry: this compound plays a role in atmospheric particle formation, particularly in coastal and polar regions, which is relevant for environmental science and toxicology.[1][2]

-

Material Science: Its pyroelectric properties make it a candidate for applications in ferroelastic devices and sensors.[1]

The study of its bonding, particularly the interplay between hydrogen and halogen bonds, provides valuable insights for crystal engineering and the design of new materials with tailored properties.

References

- 1. This compound | 13446-09-8 | Benchchem [benchchem.com]

- 2. This compound (13446-09-8) for sale [vulcanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [chemister.ru]

- 6. molecular structure - Shape and polarity of the iodate ion - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. This compound | 13446-09-8 [chemicalbook.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. 014531.30 [thermofisher.com]

Technical Guide: Ammonium Iodate (CAS No. 13446-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodate (NH₄IO₃), identified by CAS number 13446-09-8, is an inorganic salt composed of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻).[1] It presents as a white crystalline powder.[1] This compound is noteworthy for its dual chemical nature, possessing both a reducing component in the ammonium ion and a strong oxidizing component in the iodate ion.[1] This characteristic makes it a subject of interest in various chemical and research applications, from its role as an oxidizing agent to its involvement in atmospheric science. This guide provides a comprehensive overview of the experimental data and protocols related to this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | NH₄IO₃ |

| Molecular Weight | 192.94 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 150 °C (decomposes)[1] |

| Density | 3.309 g/cm³ |

| Solubility in Water | Sparingly soluble in cold water, moderately soluble in hot water.[1] |

| Magnetic Susceptibility (χ) | -62.3·10−6 cm³/mol |

Data compiled from multiple sources.[1]

This compound is a strong oxidizing agent and poses a fire and explosion risk when in contact with flammable materials such as sulfur, phosphorus, and metal powders.[1]

Thermal Decomposition

This compound undergoes thermal decomposition at approximately 150 °C, breaking down into nitrogen gas, oxygen gas, iodine, and water.[1] The decomposition reaction is as follows:

2NH₄IO₃(s) → N₂(g) + O₂(g) + I₂(g) + 4H₂O(g)

This reaction is self-sustaining above 60 °C. However, in the presence of catalysts like potassium dichromate or copper(II) chloride, combustion can occur even at room temperature.[1]

Experimental Protocols

Synthesis of this compound via Neutralization

A common method for the synthesis of this compound is the neutralization of iodic acid with ammonia.[1]

Materials:

-

Iodic acid (HIO₃)

-

Ammonia solution (NH₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

pH indicator or pH meter

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a solution of iodic acid by dissolving a known quantity in distilled water.

-

Slowly add the ammonia solution to the iodic acid solution while continuously stirring.

-

Monitor the pH of the solution. Continue adding ammonia until the solution is neutralized (pH ≈ 7).

-

As the neutralization reaction proceeds, this compound will precipitate out of the solution due to its lower solubility.

-

Collect the precipitated this compound by filtration.

-

Wash the collected crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified this compound crystals in a drying oven at a temperature below its decomposition point (e.g., 50-60 °C).

Purification by Recrystallization

This compound can be further purified by recrystallization, leveraging its increased solubility in hot water.[1]

Materials:

-

Crude this compound

-

Distilled water

-

Beakers

-

Hot plate with magnetic stirrer

-

Filter paper

-

Ice bath

Procedure:

-

In a beaker, add a minimal amount of distilled water to the crude this compound.

-

Gently heat the mixture on a hot plate while stirring until all the this compound dissolves.

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the crystals thoroughly.

Analytical Characterization

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and decomposition of this compound. A sample is heated at a controlled rate in an inert atmosphere, and the mass loss is recorded as a function of temperature. The resulting thermogram will show a significant mass loss around 150 °C, corresponding to its decomposition.

X-Ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the synthesized this compound. The powdered sample is exposed to X-rays, and the diffraction pattern is recorded. The resulting diffractogram, showing peaks at specific 2θ angles, can be compared to a reference pattern for this compound to confirm its identity and purity.

Experimental Data and Applications

Antimicrobial Activity

Atmospheric Science: New Particle Formation

Ammonium and iodine-containing compounds play a role in atmospheric new particle formation (NPF), which is a significant source of cloud condensation nuclei. The photolysis of iodine-containing compounds can lead to the formation of iodine oxides, which are precursors to particle formation. Ammonia can stabilize these newly formed clusters, enhancing their growth.

Visualizations

Logical Relationship in this compound Chemistry

Caption: Synthesis, purification, analysis, and properties of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Orthorhombic Crystal System of Ammonium Iodate

Abstract: Ammonium iodate (NH₄IO₃) is an inorganic salt recognized for its pyroelectric properties and its classification within the orthorhombic crystal system.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, crystallographic data, and physicochemical properties. Detailed experimental protocols for its preparation and crystallization are presented, aimed at researchers, scientists, and professionals in drug development and materials science. The document summarizes quantitative data in tabular form for clarity and employs visual diagrams to illustrate key experimental workflows and chemical principles, serving as an in-depth resource for laboratory applications.

Physicochemical and Crystallographic Properties

This compound is a white, crystalline powder or appears as colorless rhombic crystals.[2][3][4] It is an inorganic compound composed of ammonium (NH₄⁺) and iodate (IO₃⁻) ions.[1] A key characteristic of this salt is its thermal instability, as it contains both a reducing cation (NH₄⁺) and an oxidizing anion (IO₃⁻).[2][5] This combination makes it a potent oxidizing agent and poses a fire and explosion risk when in contact with organic or other combustible materials.[2][5][6] The compound begins to decompose at approximately 150 °C.[2][4][5][7]

Quantitative Data Summary

The fundamental physical and crystallographic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | NH₄IO₃ | [1][2][7] |

| Molar Mass | 192.94 g/mol | [1][2][5] |

| Appearance | White crystalline powder / Colorless rhombic crystals | [2][3][4][5] |

| Density | 3.309 g/cm³ (at 20-25 °C) | [3][5][7] |

| Melting Point | Decomposes at 150 °C | [2][4][5][7] |

| Water Solubility | 2.6 g/100 g at 15 °C 20.6 g/L at 20 °C 29.883 g/L at 25 °C 14.5 g/100 g at 100 °C |[2][3][5][7] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

|---|---|---|

| Crystal System | Orthorhombic | [1][3][6] |

| Space Group | Pc21n |[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the subsequent crystallization process to obtain samples suitable for analysis.

Synthesis of this compound

Several methods can be employed to synthesize this compound. The choice of method may depend on the availability of starting materials and the desired purity.

Method 1: Neutralization of Iodic Acid with Ammonia This is the most direct synthesis route.[1][5]

-

Dissolve a measured quantity of analytical-grade iodic acid (HIO₃) in deionized water.

-

Under constant stirring, gradually add an aqueous ammonia solution (NH₃·H₂O) to the iodic acid solution.

-

Continue the addition of ammonia until the precipitation of this compound is complete. The low solubility of NH₄IO₃ in cold water facilitates this process.[1]

-

Filter the resulting white precipitate from the solution.

-

Wash the collected precipitate with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified this compound under controlled conditions (e.g., in a desiccator or a vacuum oven at a low temperature) to avoid decomposition.

Method 2: Metathesis Reaction This method relies on the low solubility of this compound compared to other salts in the reaction mixture.[5]

-

Prepare separate aqueous solutions of an alkali iodate (e.g., potassium iodate, KIO₃) and an ammonium salt (e.g., ammonium sulfate, (NH₄)₂SO₄).

-

Mix the two solutions. A double displacement reaction will occur: 2 KIO₃ + (NH₄)₂SO₄ → 2 NH₄IO₃ + K₂SO₄.

-

Cool the resulting solution to decrease the solubility of this compound, causing it to precipitate.

-

Isolate the this compound crystals via filtration.

-

Wash the crystals with cold deionized water and dry as described in Method 1.

Method 3: Oxidation of Iodide This procedure involves the in-situ formation of the iodate anion.[1]

-

In a suitable reaction vessel, create a mixture of aqueous ammonia and 30% hydrogen peroxide.

-

While stirring, add crushed iodine (I₂) to the solution.

-

Continue stirring until the characteristic dark color of iodine disappears and the solution turns yellow, which indicates the conversion of iodide to iodate.

-

Gently heat the solution in a water bath to evaporate the solvent and induce the crystallization of this compound.

-

Collect the crystals by filtration and dry appropriately.

Caution: It is critical to note that this compound cannot be prepared by dissolving iodine directly in an ammonium hydroxide solution. This combination leads to the formation of nitrogen triiodide (NI₃), a highly sensitive and explosive contact explosive.[5]

Recrystallization for Crystal Growth

To obtain high-quality crystals suitable for X-ray diffraction or other analyses, a recrystallization step is necessary. This process leverages the compound's increased solubility in hot water.[2][4]

-

Prepare a saturated solution of this compound by dissolving the synthesized powder in deionized water heated to near boiling (approximately 100 °C). A common ratio is to dissolve the salt in 8 mL of water per gram of salt.[2][4][6]

-

Once the solid is fully dissolved, filter the hot solution through a pre-warmed filter paper (e.g., Whatman grade 1) to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites.

-

Cover the container with the hot, filtered solution (e.g., with a watch glass or perforated film) to slow down the rate of evaporation and cooling.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, more well-defined single crystals.

-

Once the solution has reached room temperature and crystal growth has ceased, carefully decant the supernatant liquid.

-

Collect the crystals and gently wash them with a minimal amount of ice-cold deionized water.

-

Dry the crystals on a filter paper or in a desiccator. Avoid high temperatures to prevent decomposition.

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the coexistence of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻) within the same crystal lattice. The ammonium ion can act as a reducing agent, while the iodate ion is a strong oxidizing agent. This internal redox pair is the reason for the compound's thermal instability and its classification as an oxidizer.[2][5] Upon heating to 150 °C, it decomposes into nitrogen, oxygen, iodine, and water.[5] This reactivity necessitates careful handling and storage, keeping it away from combustible materials, reducing agents, and heat sources.[1][7]

References

- 1. This compound | 13446-09-8 | Benchchem [benchchem.com]

- 2. This compound (13446-09-8) for sale [vulcanchem.com]

- 3. This compound [chemister.ru]

- 4. This compound | 13446-09-8 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

Pyroelectric Properties of Ammonium Iodate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyroelectric properties of ammonium iodate (NH₄IO₃) crystals. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the application of pyroelectric materials. This document consolidates available data on the material's pyroelectric and dielectric properties, details experimental protocols for their measurement, and illustrates key concepts and workflows through diagrams.

Introduction to this compound

This compound is an inorganic compound that crystallizes in the orthorhombic system with the non-centrosymmetric space group Pc2₁n. This lack of a center of symmetry is a prerequisite for the existence of pyroelectricity. At room temperature, this compound is known to be pyroelectric, meaning it generates a temporary voltage when heated or cooled. This property stems from the temperature dependence of its spontaneous electric polarization. The polarity of this compound crystals has been observed to be not reversible, indicating that it is a pyroelectric but not a ferroelectric material.[1]

Quantitative Pyroelectric and Physical Properties

The pyroelectric and related physical properties of this compound are summarized in the table below. These parameters are crucial for designing and modeling devices that utilize its pyroelectric effect.

| Property | Value | Reference |

| Pyroelectric Coefficient (p) | (3 ± 1) x 10⁻⁵ C m⁻² °C⁻¹ | [1] |

| Spontaneous Polarization (P_s) (calculated) | 1.9 x 10⁻² C m⁻² | [1] |

| Spontaneous Polarization (P_s) (estimated, room temp.) | (0.6-0.8) x 10⁻² C m⁻² | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pc2₁n | [1] |

| Decomposition Temperature | ~150 °C |

Experimental Protocols

Synthesis of this compound Single Crystals

High-quality single crystals are essential for the accurate measurement of pyroelectric properties. This compound single crystals can be grown by the slow evaporation of an aqueous solution.

Materials:

-

Iodic acid (HIO₃)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Crystallization dish

-

Filter paper

Procedure:

-

Prepare a saturated aqueous solution of this compound by reacting stoichiometric amounts of iodic acid and ammonium hydroxide in deionized water. The reaction is: HIO₃ + NH₄OH → NH₄IO₃ + H₂O.

-

Gently heat the solution to ensure all the reactants are dissolved and then filter it to remove any impurities.

-

Transfer the filtered solution to a clean crystallization dish.

-

Cover the dish with a perforated lid (e.g., filter paper) to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor the solution over several days to weeks for the formation of single crystals.

-

Once crystals of a suitable size have formed, carefully remove them from the solution and dry them.

Measurement of the Pyroelectric Coefficient

The Byer-Roundy method is a common and direct technique for measuring the pyroelectric coefficient. This method involves subjecting the crystal to a linear temperature ramp and measuring the resulting pyroelectric current.

Equipment:

-

This compound crystal, cut perpendicular to the polar axis

-

Conductive electrodes (e.g., silver paint, evaporated gold)

-

Temperature-controlled chamber or oven with a linear temperature ramp capability

-

Electrometer or picoammeter

-

Thermocouple

-

Data acquisition system

Procedure:

-

Sample Preparation: A thin plate of the this compound crystal is cut with its faces perpendicular to the polar axis (the b-axis for the Pc2₁n space group). The faces are then coated with a conductive material to serve as electrodes.

-

Mounting: The prepared crystal is mounted in a temperature-controlled chamber, and the electrodes are connected to an electrometer. A thermocouple is placed in close proximity to the crystal to accurately measure its temperature.

-

Measurement: The temperature of the chamber is ramped at a constant rate (dT/dt). The pyroelectric current (I) generated by the crystal is measured by the electrometer.

-

Calculation: The pyroelectric coefficient (p) is then calculated using the following equation: p = I / (A * (dT/dt)) where:

-

I is the measured pyroelectric current

-

A is the electrode area

-

dT/dt is the rate of temperature change

-

Visualizations

Pyroelectric Effect Signaling Pathway

The following diagram illustrates the fundamental relationship between a change in temperature and the generation of a pyroelectric current in a polar crystal like this compound.

Caption: The causal chain of the pyroelectric effect.

Experimental Workflow for Pyroelectric Coefficient Measurement

This diagram outlines the key steps in the experimental workflow for determining the pyroelectric coefficient of an this compound crystal using the Byer-Roundy method.

Caption: Workflow for pyroelectric coefficient measurement.

References

An In-depth Technical Guide to Ammonium Iodate: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium iodate (NH₄IO₃), detailing its discovery, synthesis protocols, and key physicochemical properties. The information is intended to support research and development activities where this compound may be of interest.

Discovery and History

The specific discovery of this compound is not well-documented in historical chemical literature. Its synthesis likely emerged from the broader investigation of iodine and its compounds following the element's discovery by Bernard Courtois in 1811 and its subsequent characterization by Joseph Louis Gay-Lussac.[1] The preparation of various salts of newly discovered elements was a common practice for chemists in the 19th century to understand their properties and reactivity. As such, the synthesis of this compound was likely a logical extension of the characterization of iodic acid and the well-known ammonium cation.

Physicochemical Properties

This compound is a white, crystalline, odorless powder.[2][3] It is an inorganic salt composed of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻).[3][4] The compound is notable for containing both a reducing agent (ammonium ion) and a strong oxidizing agent (iodate ion) within the same molecule, which contributes to its instability upon heating.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molar Mass | 192.94 g/mol [5] |

| Appearance | White crystalline powder[2][5] |

| Density | 3.309 g/cm³[5] |

| Melting Point | Decomposes at 150 °C[2][5] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 15 | 2.6[6] |

| 20 | 2.06[7] |

| 25 | 2.9883[8] |

| 100 | 14.5[6] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method may depend on the desired purity, scale, and available starting materials.

Experimental Protocols

Protocol 1: Neutralization of Iodic Acid with Ammonia

This is a common and straightforward method for preparing this compound.[5]

-

Materials:

-

Iodic acid (HIO₃)

-

Ammonia solution (e.g., 25% NH₃ in water)

-

Distilled water

-

-

Procedure:

-

Dissolve a known quantity of iodic acid in distilled water with gentle heating to create a saturated solution.

-

Cool the solution to room temperature.

-

Slowly add the ammonia solution dropwise to the iodic acid solution while stirring continuously.

-

This compound will precipitate out of the solution as a white solid due to its lower solubility.

-

Continue adding ammonia until no further precipitation is observed.

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent.

-

Protocol 2: Precipitation from an Iodate Solution with an Ammonium Salt

This method relies on the low solubility of this compound to precipitate it from a solution containing a more soluble iodate salt and an ammonium salt.[5]

-

Materials:

-

A soluble iodate salt (e.g., potassium iodate, KIO₃)

-

An ammonium salt (e.g., ammonium sulfate, (NH₄)₂SO₄)

-

Distilled water

-

-

Procedure:

-

Prepare separate aqueous solutions of the soluble iodate salt and the ammonium salt.

-

Mix the two solutions with constant stirring.

-

This compound will precipitate out of the solution.

-

Allow the mixture to stand to ensure complete precipitation.

-

Filter the precipitate.

-

Wash the collected crystals with cold distilled water.

-

Dry the product in a desiccator.

-

Protocol 3: Oxidation of Iodine with Hydrogen Peroxide in Ammonia

This method involves the in-situ formation of iodate from iodine.

-

Materials:

-

Iodine (I₂)

-

Concentrated ammonia solution

-

Hydrogen peroxide (H₂O₂) solution

-

-

Procedure:

-

Suspend iodine powder in a concentrated ammonia solution.

-

Slowly add hydrogen peroxide solution to the mixture while stirring. The reaction is exothermic and should be controlled.

-

The iodine will be oxidized to iodate, which then reacts with the ammonium ions to form this compound.

-

The this compound will precipitate from the solution.

-

Isolate the product by filtration, wash with cold water, and dry.

-

Caution: A hazardous and strongly discouraged method involves the direct reaction of iodine with ammonium hydroxide. This reaction can produce the highly explosive and shock-sensitive compound nitrogen triiodide (NI₃).[5]

Chemical Properties and Decomposition

This compound is a strong oxidizing agent and should be handled with care, especially in the presence of combustible materials.[2][5]

Upon heating to its decomposition temperature of 150 °C, this compound decomposes into nitrogen gas, oxygen gas, iodine vapor, and water.[5] The decomposition reaction is as follows:

2 NH₄IO₃(s) → N₂(g) + O₂(g) + I₂(g) + 4 H₂O(g)

The decomposition can be catalyzed by certain substances, such as potassium dichromate or copper(II) chloride, allowing it to proceed at temperatures as low as room temperature.[5]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the neutralization and precipitation methods.

References

- 1. Iodine - Wikipedia [en.wikipedia.org]

- 2. Preparation Of Ammonium Iodide - Nanjing Chemical Material Corp. [njchm.com]

- 3. This compound (13446-09-8) for sale [vulcanchem.com]

- 4. This compound | 13446-09-8 | Benchchem [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [chemister.ru]

- 7. This compound, FOR ANALYSIS [chembk.com]

- 8. CN104003420B - A kind of preparation method of ammonium iodide - Google Patents [patents.google.com]

In-Depth Technical Guide to the Thermogravimetric Analysis of Ammonium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ammonium iodate (NH₄IO₃). It details the thermal decomposition behavior of the compound, presents theoretical quantitative data based on its stoichiometry, and outlines a detailed experimental protocol for its analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in the thermal properties of this compound.

Introduction to this compound and its Thermal Properties

This compound is an inorganic salt that is a strong oxidizing agent.[1][2][3] Composed of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻), its thermal behavior is of significant interest due to the presence of both a reducing agent (ammonium) and an oxidizing agent (iodate) within the same molecule. This unique combination leads to a self-sustaining decomposition upon heating.[1]

The thermal decomposition of this compound is known to commence at approximately 150 °C.[1][3] The reaction is exothermic and produces a mixture of gaseous products, including nitrogen (N₂), oxygen (O₂), iodine (I₂), and water (H₂O).[1] Below 60 °C, this decomposition reaction is not self-sustaining. However, the presence of catalysts such as potassium dichromate or copper(II) chloride can facilitate its combustion even at room temperature.[1]

Quantitative Data Presentation

2 NH₄IO₃(s) → N₂(g) + O₂(g) + I₂(g) + 4 H₂O(g)

Based on this reaction, the theoretical mass loss can be calculated. This information is crucial for interpreting experimental TGA data and confirming the complete decomposition of the sample. The following table summarizes the theoretical quantitative data for the thermogravimetric analysis of this compound.

| Parameter | Value |

| Initial Material | This compound (NH₄IO₃) |

| Molar Mass of NH₄IO₃ | 192.94 g/mol |

| Decomposition Products | N₂, O₂, I₂, H₂O |

| Theoretical Final Mass % | 0% (assuming complete decomposition to gaseous products) |

| Theoretical Total Mass Loss % | 100% |

Note: This table represents the theoretical outcome of a complete decomposition. In an actual TGA experiment, minor residues might be observed due to impurities or incomplete reaction.

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed methodology for conducting a thermogravimetric analysis of this compound. This protocol is based on general procedures for inorganic salts and should be adapted based on the specific instrumentation available.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 300 °C is required. The instrument should have a programmable temperature controller and a system for controlling the purge gas atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

3.3. TGA Instrument Setup and Execution

-

Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative side reactions and to carry away the gaseous decomposition products.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min. A higher temperature may be chosen if further thermal events are expected, but 300 °C is sufficient to observe the main decomposition of this compound.

-

-

Data Collection: Continuously record the sample mass as a function of temperature and time throughout the experiment.

3.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperature ranges of distinct decomposition stages, if any are observed.

-

Calculate the percentage of mass loss for each stage and the total mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound and a general workflow for a TGA experiment.

Conclusion

The thermogravimetric analysis of this compound reveals a complete decomposition into gaseous products, commencing at approximately 150 °C. While this guide provides a theoretical framework for the expected 100% mass loss and a detailed experimental protocol, it is important for researchers to perform their own TGA experiments to obtain specific data for their particular sample and experimental conditions. The information and protocols presented herein serve as a robust starting point for the accurate and safe thermal characterization of this compound in a laboratory setting. This understanding is essential for the safe handling, storage, and application of this energetic material in various scientific and industrial fields, including its potential relevance in drug development as an oxidizing agent or in the synthesis of iodine-containing compounds.

References

Dual reducing and oxidizing nature of ammonium iodate

An In-depth Technical Guide to the Dual Reducing and Oxidizing Nature of Ammonium Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NH₄IO₃) is a unique inorganic salt possessing both oxidizing and reducing properties within the same molecule. This duality arises from the presence of the reducing ammonium cation (NH₄⁺) and the strongly oxidizing iodate anion (IO₃⁻).[1][2] This technical guide provides a comprehensive examination of the redox chemistry of this compound, including its physicochemical properties, its behavior as both an oxidizing and reducing agent, and the intramolecular redox dynamics that govern its thermal decomposition. Detailed experimental protocols are provided to demonstrate these characteristics, and key reaction pathways are visualized. This document serves as a critical resource for professionals requiring a deep understanding of this compound's reactive nature for applications in chemical synthesis and other research fields.

Introduction

This compound is a white crystalline powder that holds a distinctive position in chemistry due to its internal redox system.[2] The ammonium cation (NH₄⁺), with nitrogen in its lowest oxidation state (-3), can act as a reducing agent. Conversely, the iodate anion (IO₃⁻), with iodine in a high oxidation state (+5), is a potent oxidizing agent.[1] This intrinsic combination leads to interesting and complex chemical behavior, most notably its thermal instability and decomposition through an internal redox reaction.[2] Understanding this dual nature is crucial for its safe handling, storage, and application in controlled chemical processes.[2][3]

Physicochemical and Redox Properties

The fundamental properties of this compound are summarized below. The standard electrode potentials for relevant half-reactions are included to provide context for its redox behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | NH₄IO₃ | [1] |

| Molar Mass | 192.94 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Density | 3.309 g/cm³ | [1][3] |

| Melting Point | Decomposes at ~150 °C | [1][3] |

| Water Solubility | 20.6 g/L at 20°C; 29.883 g/L at 25 °C | [1][3] |

| CAS Number | 13446-09-8 | [4] |

Table 2: Standard Electrode Potentials (Aqueous Solution, 25 °C)

| Half-Reaction | E° (Volts) | Role of Moiety | Reference(s) |

| 2IO₃⁻ + 12H⁺ + 10e⁻ ⇌ I₂ + 6H₂O | +1.20 V | Oxidizing Agent | [5] |

| O₂ + 4H⁺ + 4e⁻ ⇌ 2H₂O | +1.23 V | Oxidizing Agent | [6] |

| MnO₄⁻ + 8H⁺ + 5e⁻ ⇌ Mn²⁺ + 4H₂O | +1.51 V | Oxidizing Agent | [5] |

| N₂ + 8H⁺ + 6e⁻ ⇌ 2NH₄⁺ | +0.27 V | Reducing Agent | [5] |

The Oxidizing Nature of the Iodate Moiety

The iodate anion (IO₃⁻) is a strong oxidizing agent, particularly in acidic solutions.[3] Its high standard reduction potential allows it to oxidize a wide range of substances. A classic example is the oxidation of iodide ions (I⁻) to elemental iodine (I₂). This reaction is quantitative and is foundational to iodometric titrations.

Reaction: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(s) + 3H₂O(l)

In this reaction, the oxidation state of iodine in the iodate ion is reduced from +5 to 0, while the oxidation state of the iodide ion is increased from -1 to 0.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (13446-09-8) for sale [vulcanchem.com]

- 3. This compound [chembk.com]

- 4. This compound | 13446-09-8 | Benchchem [benchchem.com]

- 5. Standard electrode potential (data page) - Wikipedia [en.wikipedia.org]

- 6. Standard electrode potentials [benjamin-mills.com]

An In-depth Technical Guide to the Basic Characteristics of the Iodate Anion in Ammonium Salt (Ammonium Iodate)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium iodate (NH₄IO₃) is an inorganic salt of significant interest due to its unique chemical nature, arising from the combination of the reducing ammonium cation (NH₄⁺) and the oxidizing iodate anion (IO₃⁻).[1] This duality governs its reactivity, thermal instability, and applications. This document provides a comprehensive overview of the fundamental characteristics of this compound, including its physical and chemical properties, crystal structure, synthesis protocols, and key applications. All quantitative data are summarized for clarity, and detailed experimental methodologies are provided. Logical and experimental workflows are illustrated using specified diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a white, odorless, crystalline powder.[1][2] Its properties are a direct consequence of the interplay between the ammonium and iodate ions.

Physical Properties

The key physical characteristics of this compound are summarized in Table 1. It is sparingly soluble in cold water, with its solubility increasing significantly with temperature.[1][3] This property is often leveraged in its purification by recrystallization.[2]

Table 1: Physical Properties of this compound